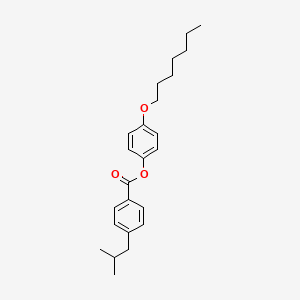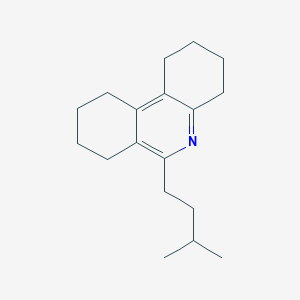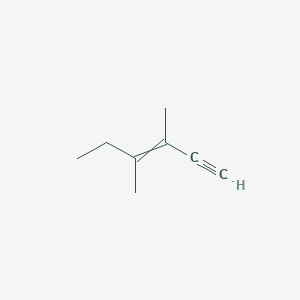
3,4-Dimethylhex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylhex-3-en-1-yne: is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes both a double bond and a triple bond, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylhex-3-en-1-yne can be achieved through several methods. One common approach involves the use of alkylation reactions, where an alkyne is treated with an alkyl halide in the presence of a strong base such as sodium amide (NaNH₂). Another method involves the coupling of an alkyne with an alkene using transition metal catalysts like palladium or nickel.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation or coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylhex-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or ozone (O₃) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the triple bond to form alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: 3,4-Dimethylhex-3-en-1-yne is used as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: While not directly used as a drug, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylhex-3-en-1-yne in chemical reactions involves the interaction of its triple and double bonds with various reagents. The molecular targets include electrophiles and nucleophiles that react with the π-electrons of the alkyne and alkene groups. Pathways involved in these reactions include addition, substitution, and elimination mechanisms.
Comparison with Similar Compounds
1-Hexyne: A simple alkyne with a single triple bond.
3-Hexene: An alkene with a double bond.
3,3-Dimethylhex-1-en-4-yne: A compound with both a double and triple bond, similar to 3,4-Dimethylhex-3-en-1-yne.
Comparison: this compound is unique due to the presence of both a double and triple bond in its structure, which allows it to undergo a wider range of chemical reactions compared to compounds with only one type of unsaturation. This dual functionality makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3,4-dimethylhex-3-en-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-5-7(3)8(4)6-2/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYJYDSANSNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50796441 |
Source


|
| Record name | 3,4-Dimethylhex-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50796441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62943-20-8 |
Source


|
| Record name | 3,4-Dimethylhex-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50796441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
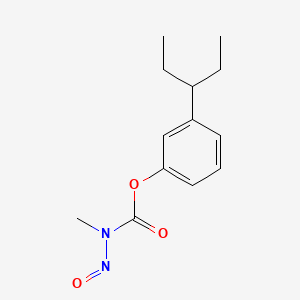
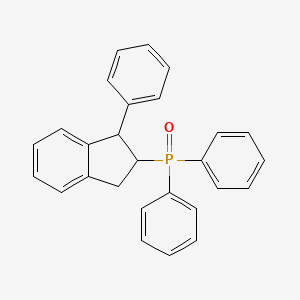

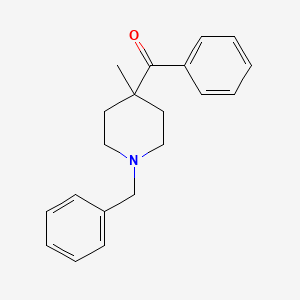
![[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene](/img/structure/B14522825.png)
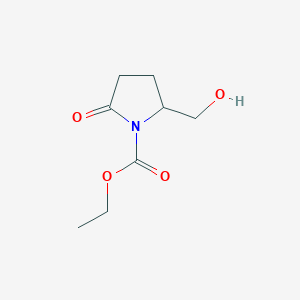

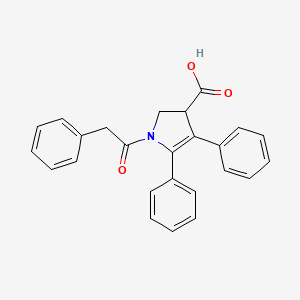
![Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B14522845.png)
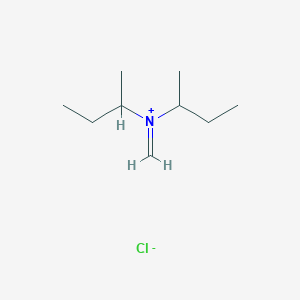
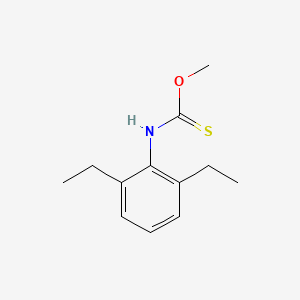
![Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]-](/img/structure/B14522856.png)
